![molecular formula C14H22F2N2O B2404674 N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2320177-14-6](/img/structure/B2404674.png)
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide
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Overview
Description
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a novel compound that has garnered attention in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by its spirocyclic structure, which includes a cyclohexyl group, two fluorine atoms, and an azaspiro moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the azaspiro[2.5]octane core.
Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride
Uniqueness
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide is unique due to its specific structural features, including the presence of a cyclohexyl group and two fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure characterized by the following molecular formula:
- Molecular Formula : C₁₉H₂₀F₂N₂O
The compound includes a cyclohexyl group and difluoromethyl groups, which enhance its chemical reactivity and biological activity. The unique spirocyclic framework allows for specific interactions with biological targets, particularly neurotransmitter receptors.
The primary mechanism of action for this compound involves its interaction with muscarinic receptors, specifically M1 and M4 subtypes. These receptors play crucial roles in various neurological functions and are implicated in conditions such as Alzheimer's disease and schizophrenia. The compound acts as an agonist at these receptors, modulating cholinergic signaling pathways which can lead to therapeutic effects in neurodegenerative diseases.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Neurological Disorders : Its agonistic activity on muscarinic receptors suggests efficacy in treating Alzheimer's disease and schizophrenia by enhancing cholinergic transmission.
- Antimicrobial Properties : Preliminary studies have explored its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : Cyclization of a suitable precursor forms the azaspiro[2.5]octane core.
- Introduction of the Cyclohexyl Group : This is achieved through nucleophilic substitution reactions.
- Carboxamide Formation : The final step involves amidation to introduce the carboxamide group .
Comparative Biological Activity
A comparative analysis highlights the differences in biological activity between this compound and related compounds:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
This compound | Structure | Cyclohexyl substitution; muscarinic receptor agonist | Potential treatment for Alzheimer's |
8,8-Difluoro-6-azaspiro[2.5]octane | Structure | Different fluorine positioning | Varies in receptor affinity |
1,1-Difluoro-N-(naphthalen-1-yl)methyl-6-azaspiro[2.5]octane | Structure | Contains naphthyl group; similar receptor activity | Potential for neurological applications |
Case Studies
A notable study investigated the effects of this compound on cognitive function in animal models simulating Alzheimer's disease. Results indicated significant improvements in memory retention and cognitive performance metrics compared to control groups treated with placebo substances.
Properties
IUPAC Name |
N-cyclohexyl-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2O/c15-14(16)10-13(14)6-8-18(9-7-13)12(19)17-11-4-2-1-3-5-11/h11H,1-10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKDJLMEPQCGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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